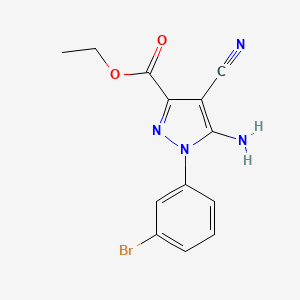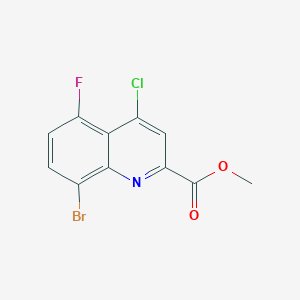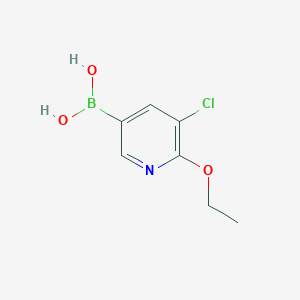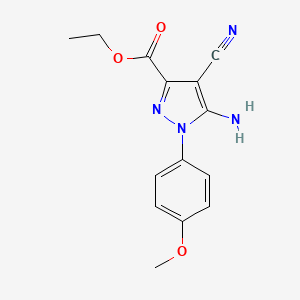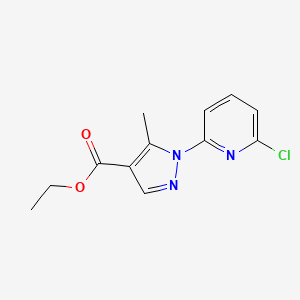
2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride
概要
説明
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a chlorine atom and a thiophene ring attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a quinoline core, which is a fused ring structure containing benzene and pyridine rings. The 5-chloro-2-thienyl group is likely attached at the 2-position of the quinoline, and a carbonyl chloride (also known as an acyl chloride) group at the 4-position .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the carbonyl chloride group also suggests that it could react with nucleophiles to form amides, esters, or other types of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Generally, quinolines are planar molecules and are often crystalline solids at room temperature. They are usually soluble in organic solvents and slightly soluble in water .科学的研究の応用
Molecular Structures and Intermolecular Interactions:
- Research has explored the molecular structures of related compounds, such as chalcones derived from 2-chloro-3-formyl-6-methylquinoline. These studies provide insights into the correlation between molecular structures and intermolecular interactions, which are crucial for drug development (Rizvi et al., 2008).
Synthesis of Pyridine and Fused Pyridine Derivatives:
- The synthesis of new series of pyridine and fused pyridine derivatives, including reactions with compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, has been investigated. This research contributes to the development of novel compounds with potential applications in various fields (Al-Issa, 2012).
Catalytic Asymmetric Reactions:
- Studies on chiral Pt(II)/Pd(II) pincer complexes have shown applications in catalytic asymmetric reactions. These complexes, involving similar quinoline derivatives, have been used in asymmetric aldol and silylcyanation reactions, showcasing their potential in catalysis (Yoon et al., 2006).
Photophysical Properties and Computational Investigations:
- Research has been conducted on the photophysical properties and computational investigations of tricarbonylrhenium(I) complexes based on bidentate heterocyclic ligands, including derivatives of 4-methylquinoline. These studies are crucial for understanding the optical properties and electronic structure of such complexes (Albertino et al., 2007).
Nickel-Catalyzed Cross-Coupling Reactions:
- Nickel pincer complexes have been demonstrated to catalyze cross-coupling of heteroaryl chlorides, including 2-chloro-4-methylquinoline, with aryllithium compounds. This research is significant in the field of organic synthesis and pharmaceuticals (Tao & Wang, 2016).
Synthesis of Quinoline Derivatives and Antimicrobial Activity:
- Studies have been conducted on the synthesis of various quinoline derivatives, including 2-chloro-6-methylquinoline hydrazones, and their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Bawa et al., 2009).
Design of Chemosensors for Metal Ion Detection:
- Research has focused on the design of new functionalized quinolines as chemosensors for the selective recognition of metal ions like Pd2+. These studies are important for environmental monitoring and industrial applications (Shally et al., 2020).
作用機序
Target of Action
Similar compounds have been found to interact withProthrombin and Coagulation factor X . These proteins play crucial roles in the blood coagulation cascade, which is a complex process that prevents excessive bleeding when blood vessels are injured.
Mode of Action
Based on its potential targets, it may influence the activity of prothrombin and coagulation factor x, thereby affecting the blood coagulation process .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-2-3-11-9(6-8)10(15(17)19)7-12(18-11)13-4-5-14(16)20-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWXAHJFXRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



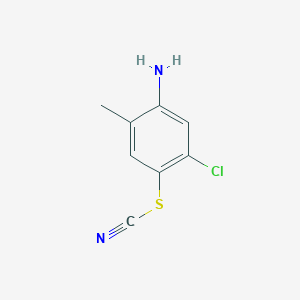

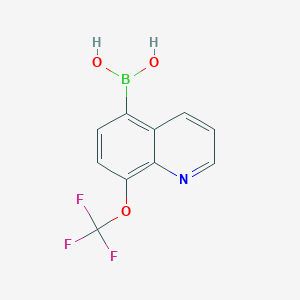
![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)


